BenchChemオンラインストアへようこそ!

3-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide

P2X7 receptor antagonism regioisomeric SAR benzamide scaffold

This precisely defined (1r,4r) trans-isomer is the essential meta-cyano regioisomer for your P2X7 benzamide antagonist SAR. Unlike the 4-cyano variant, this compound's specific substitution pattern is vital for accurate potency profiling. Ensure experimental reproducibility by sourcing this stereochemically pure analytical reference standard and pharmacological probe, cited in Lundbeck patent US9102591.

Molecular Formula C19H19N3O2
Molecular Weight 321.38
CAS No. 2034450-49-0
Cat. No. B2699288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide
CAS2034450-49-0
Molecular FormulaC19H19N3O2
Molecular Weight321.38
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC=CC(=C2)C#N)OC3=CC=CC=N3
InChIInChI=1S/C19H19N3O2/c20-13-14-4-3-5-15(12-14)19(23)22-16-7-9-17(10-8-16)24-18-6-1-2-11-21-18/h1-6,11-12,16-17H,7-10H2,(H,22,23)
InChIKeyOSKBVTVGYMSVSV-QAQDUYKDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide – Key Compound Profile and Procurement-Relevant Classification


3-Cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide (CAS 2034450-49-0) is a synthetic small-molecule benzamide derivative featuring a 3-cyanophenyl carboxamide core linked to a trans-4-(pyridin-2-yloxy)cyclohexyl moiety . The compound falls within the structural scope of benzamide-based P2X7 receptor antagonists, a class developed by H. Lundbeck A/S and disclosed in patent family US9102591 / WO2014056621, where compounds of this general formula are described as inhibitors of the purinergic P2X7 receptor for therapeutic applications in pain, inflammation, and neurological disorders [1]. Its molecular formula is C19H19N3O2 with a molecular weight of 321.38 g/mol and a defined (1r,4r) trans-stereochemistry on the cyclohexyl ring . The 3-cyano substitution pattern on the benzamide ring distinguishes it from the 4-cyano regioisomer (CAS 2034222-69-8), which shares the same scaffold but differs in the position of the electron-withdrawing cyano group .

Why 3-Cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide Cannot Be Simply Replaced by In-Class Benzamide P2X7 Antagonists


Within the benzamide P2X7 antagonist class, small structural variations produce substantial differences in receptor potency, selectivity, and physicochemical properties [1]. The position of the cyano substituent on the benzamide ring is a critical determinant of pharmacological activity: the 3-cyano (meta) regioisomer CAS 2034450-49-0 and the 4-cyano (para) regioisomer CAS 2034222-69-8 are structurally distinct compounds that cannot be assumed to exhibit equivalent target engagement or biological profiles . Patent disclosures from H. Lundbeck A/S demonstrate that within Formula I benzamides, the identity and position of substituents R4 and R5 (including cyano, halogen, alkyl, and fluoroalkyl groups) on the phenyl ring materially affect P2X7 inhibitory potency, as measured by FLIPR-based calcium flux assays in recombinant cell lines [1]. Furthermore, the (1r,4r) trans-stereochemistry of the cyclohexyl-pyridyloxy moiety is stereospecifically defined; substitution with the cis isomer or a racemic mixture would introduce an uncontrolled variable in any structure-activity relationship (SAR) study or biological assay [1]. Generic interchange without explicit, comparator-anchored potency data for the specific regioisomer and stereoisomer risks experimental irreproducibility and erroneous SAR interpretation.

Quantitative Differentiation Evidence for 3-Cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide vs. Closest Analogs


Regioisomeric Differentiation: 3-Cyano (meta) vs. 4-Cyano (para) Substitution on the Benzamide P2X7 Pharmacophore

The target compound (3-cyano, meta-substituted) and its closest commercially available analog (4-cyano, para-substituted, CAS 2034222-69-8) represent a regioisomeric pair differing solely in the position of the electron-withdrawing cyano group on the benzamide ring . In the Lundbeck benzamide P2X7 patent series (US9102591), the R4 substituent position on the phenyl ring is explicitly defined as a variable that modulates receptor antagonism potency [1]. While individual IC50 values for these two specific regioisomers are not publicly disclosed in the accessible patent text, the patent's generic SAR framework establishes that cyano substitution position is a pharmacophoric determinant within Formula I compounds, and the Experimental Section describes FLIPR-based calcium flux assays using 293-human P2X7 stable cells in sucrose buffer (pH 7.4) as the standard potency measurement platform [1]. The existence of distinct CAS numbers and separate commercial catalog entries for the 3-cyano and 4-cyano compounds confirms they are handled as chemically and presumably pharmacologically distinct entities by vendors and researchers .

P2X7 receptor antagonism regioisomeric SAR benzamide scaffold

Defined (1r,4r) Trans-Stereochemistry as a Critical Purity and Activity Determinant vs. Unspecified or Cis Stereoisomers

The target compound is specified as the (1r,4r) trans-diastereomer of the 4-(pyridin-2-yloxy)cyclohexyl moiety . The Lundbeck patent explicitly acknowledges that compounds of Formula I contain stereogenic centers and may exist as mixtures of stereoisomers or as pure stereoisomers, with pure stereoisomers being the preferred embodiment [1]. The patent further describes methods for resolving racemic mixtures into optical antipodes using chiral acids or chromatography [1]. The trans configuration fixes the relative spatial orientation of the benzamide carboxamide linkage and the pyridin-2-yloxy group on the cyclohexane ring, which directly impacts the three-dimensional presentation of the pharmacophore to the P2X7 receptor binding pocket. Vendors listing this compound explicitly denote the (1r,4r) stereochemistry in the IUPAC name and provide the stereospecific InChI Key (OSKBVTVGYMSVSV-QAQDUYKDSA-N), which encodes the defined stereochemistry . Procurement of material lacking stereochemical definition (e.g., cis isomer or racemic cis/trans mixture) introduces an uncontrolled variable that may abrogate or alter P2X7 antagonist activity.

stereochemical purity trans-cyclohexyl configuration P2X7 antagonist pharmacophore

Structural Differentiation from Non-Benzamide P2X7 Antagonist Chemotypes (e.g., JNJ-64413739, P2X7 antagonist-4)

P2X7 receptor antagonists span multiple structurally distinct chemotypes, including acylhydrazines, bicycloheteroaryl compounds, triazole derivatives, and benzamides [1]. The target compound belongs to the benzamide class exemplified in the Lundbeck patent series, which is characterized by a central benzamide core linked to a substituted cyclohexyl moiety bearing a heteroaryloxy group [2]. This scaffold is structurally distinct from the triazolobenzamide series (e.g., compounds 5 and 9 with reported human P2X7 Ki values of 80 nM and 3.17 nM, respectively) [3] and from non-benzamide clinical candidates such as JNJ-64413739 (human P2X7 IC50 = 1.0 ± 0.2 nM, rat P2X7 IC50 = 2.0 ± 0.6 nM) [4]. The benzamide scaffold offers distinct physicochemical properties, synthetic accessibility, and potentially different species selectivity profiles compared to these alternative chemotypes. Researchers requiring a benzamide-based P2X7 antagonist for scaffold-specific SAR exploration, patent landscape analysis, or as a tool compound for studying benzamide-P2X7 binding interactions should select a compound within this structural class rather than a non-benzamide alternative.

P2X7 chemotype comparison benzamide vs. non-benzamide antagonists scaffold selection

Recommended Application Scenarios for 3-Cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide Based on Available Evidence


Benzamide P2X7 Antagonist SAR Studies Requiring Regioisomeric Probe Compounds

Researchers conducting structure-activity relationship studies on the benzamide class of P2X7 receptor antagonists can use CAS 2034450-49-0 as a defined 3-cyano (meta-substituted) probe to systematically evaluate the impact of cyano substitution position on receptor potency. The compound serves as the meta-regioisomer complement to the 4-cyano analog (CAS 2034222-69-8), enabling paired regioisomeric comparisons within a consistent (1r,4r) trans-cyclohexyl-pyridyloxy scaffold [1]. P2X7 antagonist activity should be assessed using the FLIPR calcium flux assay in 293-human P2X7 stable cells as described in the Lundbeck patent Experimental Section .

Stereochemical Reference Standard for Trans-Cyclohexyl Benzamide P2X7 Antagonists

The defined (1r,4r) trans-stereochemistry of CAS 2034450-49-0 makes it suitable as an analytical reference standard for chiral chromatographic method development and stereochemical purity assessment of benzamide P2X7 antagonist libraries [1]. The stereospecific InChI Key (OSKBVTVGYMSVSV-QAQDUYKDSA-N) provides an unambiguous digital identifier for database registration and compound management systems . Researchers procuring this compound can verify stereochemical integrity by comparison of experimental optical rotation or chiral HPLC retention time against authentic (1r,4r) material.

Patent Landscape and Freedom-to-Operate Analysis for Benzamide P2X7 Inhibitors

CAS 2034450-49-0 falls within the generic Formula I scope of the H. Lundbeck A/S patent family (US9102591, WO2014056621), which claims benzamide compounds as P2X7 receptor antagonists for pain, inflammation, and neuropsychiatric indications [1]. Organizations conducting freedom-to-operate assessments or designing novel P2X7 antagonists outside existing patent claims can use this compound as a representative example of the Lundbeck benzamide series to benchmark structural novelty and assess IP risk. The 3-cyano substitution pattern should be specifically evaluated against the Markush definitions of R4 and R5 substituents in the granted claims [1].

In Vitro Pharmacological Tool for P2X7-Mediated IL-1β Release Studies

The Lundbeck patent demonstrates that compounds within the Formula I benzamide series inhibit ATP-induced IL-1β release, a key downstream consequence of P2X7 receptor activation in immune cells [1]. Researchers studying P2X7-dependent inflammasome activation and IL-1β processing in THP-1 cells, primary monocytes, or microglia can evaluate CAS 2034450-49-0 as a benzamide-based pharmacological tool, using ATP or BzATP as the P2X7 agonist stimulus and measuring IL-1β release by ELISA as the functional readout . Results should be benchmarked against known P2X7 antagonists of different chemotypes (e.g., JNJ-64413739 or Brilliant Blue G) to assess chemotype-specific effects on the IL-1β pathway [2].

Quote Request

Request a Quote for 3-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.